molecular formula C27H26N4O7 B2634619 ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899910-01-1

ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Numéro de catalogue B2634619
Numéro CAS: 899910-01-1
Poids moléculaire: 518.526
Clé InChI: XQDXQLKVRWXAMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C27H26N4O7 and its molecular weight is 518.526. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization for Antimicrobial Applications

A study by Desai et al. (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities against various pathogens, highlighting their potential in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Structural Analysis through X-Ray Crystallography

Rimaz et al. (2009) reported on the synthesis and structural determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, further contributing to the understanding of quinazoline derivatives' chemical and physical properties. This study provided valuable insights into the molecular structure of these compounds through single-crystal X-ray structure determination (Rimaz et al., 2009).

Exploration of Anticonvulsant and Antimicrobial Properties

Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel thioxoquinazolinone derivatives and evaluated their anticonvulsant and antimicrobial activities. Their findings indicated broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi, as well as potent anticonvulsant properties, demonstrating the diverse therapeutic potential of quinazoline derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Novel Syntheses and Biological Activities

El-Shenawy (2017) focused on the synthesis of new 3(4H)-quinazolinone derivatives, exploring their chemical reactions to produce a variety of heterocyclic systems. The synthesized compounds were characterized and tested for antibacterial and antifungal activities, some showing high activity and suggesting potential applications in developing new antimicrobial agents (El-Shenawy, 2017).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 2-amino-3-(2-furylmethyl)-3-oxopropionic acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by acylation with ethyl 4-aminobenzoate and N-(tert-butoxycarbonyl)-L-phenylalanine. The final product is obtained by deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "2-amino-3-(2-furylmethyl)-3-oxopropionic acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "ethyl 4-aminobenzoate", "N-(tert-butoxycarbonyl)-L-phenylalanine" ], "Reaction": [ "Condensation of 2-amino-3-(2-furylmethyl)-3-oxopropionic acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-one.", "Acylation of the intermediate with ethyl 4-aminobenzoate and N-(tert-butoxycarbonyl)-L-phenylalanine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Deprotection of the tert-butoxycarbonyl group using an acid such as trifluoroacetic acid (TFA) to obtain the final product." ] }

Numéro CAS

899910-01-1

Nom du produit

ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Formule moléculaire

C27H26N4O7

Poids moléculaire

518.526

Nom IUPAC

ethyl 2-[[2-[3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O7/c1-2-37-26(35)19-9-3-5-11-21(19)29-24(33)17-31-22-12-6-4-10-20(22)25(34)30(27(31)36)14-13-23(32)28-16-18-8-7-15-38-18/h3-12,15H,2,13-14,16-17H2,1H3,(H,28,32)(H,29,33)

Clé InChI

XQDXQLKVRWXAMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.